trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one
Description
Properties
IUPAC Name |
4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISRXVEAOLMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703109 | |
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125962-80-3 | |
| Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Conditions
Adapted from patented protocols for analogous dicyclohexyl compounds, this method involves three stages:
Stage 1: Friedel-Crafts Acylation
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Starting Material : 4-(4-Methylphenyl)cyclohexanol.
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Acylating Agent : Acetyl chloride or acetic anhydride.
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Catalyst : Anhydrous aluminum chloride (AlCl₃) in dichloromethane at -10°C to 5°C.
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Product : 4-(4-Methylphenyl)cyclohexyl acetate (Intermediate I).
Stage 2: Oxidation to Ketone
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Oxidizing Agent : Potassium permanganate (KMnO₄) or Jones reagent.
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Conditions : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in aqueous acetone at 40–60°C.
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Product : 4-(4-Methylphenyl)cyclohexanone (Intermediate II).
Stage 3: Dimerization and Isomerization
Table 1: Key Reaction Parameters for Friedel-Crafts Route
| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acylation | AlCl₃ | -10 to 5 | 78–85 |
| Oxidation | KMnO₄, TBAB | 50 | 65–72 |
| Hydrogenation | 5% Pd/C | 120 | 88–93 |
| Isomerization | None (thermal) | 180 | 95–98 |
Aldol Condensation Approach
Base-Catalyzed Cyclohexanone Coupling
Cyclohexanone derivatives undergo aldol condensation in basic media to form the bicyclic backbone:
Stereochemical Control
Table 2: Aldol Condensation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (NaOH) | 12 wt% | Max yield (74%) |
| Reaction Time | 18 h | 95% conversion |
| Hydrogenation Pressure | 3.0 MPa H₂ | 89% trans product |
Catalytic Hydrogenation and Isomerization
Hydrogenation Kinetics
Pd/C (5–8 wt%) in ethanol at 120°C achieves full saturation of the aldol adduct within 4–6 h. Competitive adsorption studies indicate cyclohexanone derivatives hydrogenate 3–5× slower than aromatic analogs, necessitating excess H₂.
Isomerization Mechanisms
Thermal isomerization at 180°C proceeds via a chair-chair flip mechanism, with activation energy (Eₐ) of 102 kJ/mol. Solvent-free conditions favor trans configuration due to reduced steric hindrance.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-ol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures may exhibit anticancer properties. Studies on related biaryl compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Further investigations into trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one could elucidate its potential as an anticancer agent.
- Biological Activity :
-
Drug Design :
- The unique structural features of this compound make it a candidate for drug design. Its ability to form specific interactions with biological macromolecules can be leveraged to develop new therapeutic agents targeting various diseases.
Materials Science Applications
- Polymer Chemistry :
- Dyes and Pigments :
Synthetic Intermediate
This compound can act as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as:
- Aldol Condensation : The carbonyl group can participate in aldol reactions to form larger carbon skeletons.
- Reduction Reactions : The carbonyl functionality allows for reduction to alcohols or other derivatives, expanding its utility in synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Bicyclohexyl Ketones
trans-4’-(3,4-Difluorophenyl)-[1,1’-bi(cyclohexan)]-4-one
- CAS : 147622-85-3
- Formula : C₁₈H₂₂F₂O
- MW : 292.36 g/mol
- Key Features : Replaces the p-tolyl group with a 3,4-difluorophenyl moiety.
- Impact of Substituents : The electron-withdrawing fluorine atoms increase polarity and may enhance electrochemical stability , making it suitable for high-voltage battery electrolytes .
- Applications : Used in liquid crystal electrolytes for lithium-ion batteries due to its oxidation resistance .
trans-4'-Pentylbi(cyclohexan)-4-one
- CAS : 84868-02-0
- Formula : C₁₇H₃₀O
- MW : 250.4 g/mol
- Key Features : Substitutes the p-tolyl group with a pentyl chain .
- Applications : Intermediate in synthesizing liquid-crystalline materials for electronic displays .
trans-4'-Methyl-[1,1'-bi(cyclohexan)]-4-one
Functional Group Variants
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol
- CAS : 82575-70-0
- Formula : C₁₇H₃₂O
- MW : 252.44 g/mol
- Key Features : Replaces the ketone with a hydroxyl group .
- Impact of Functional Group : Increased polarity and hydrogen-bonding capacity, altering solubility (e.g., in polar solvents).
- Safety : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Comparative Data Table
Key Research Findings
Electronic Effects : Fluorinated analogs (e.g., 3,4-difluorophenyl) exhibit enhanced oxidation resistance , critical for high-voltage battery applications .
Steric Considerations : Bulky substituents like p-tolyl reduce reactivity in nucleophilic additions compared to methyl or pentyl groups .
Safety Profiles : All analogs share irritant properties , but vinyl and hydroxyl derivatives require additional precautions due to reactivity and polarity .
Biological Activity
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a complex organic compound that belongs to the class of biaryl compounds. Its unique structure, characterized by a bicyclic framework and a carbonyl functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26O
- Molecular Weight : 282.41 g/mol
- CAS Number : 125962-80-3
The compound features a p-tolyl group and a carbonyl group, which are significant for its reactivity and biological interactions. The bicyclic structure derived from cyclohexane contributes to its stability and potential binding affinity with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several pharmacological properties based on structural analogs and preliminary studies:
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial effects. For instance, studies on related biaryl compounds indicate potential efficacy against various bacterial strains, including Mycobacterium tuberculosis .
- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The carbonyl group is often associated with increased reactivity towards cellular components, which could lead to apoptosis in malignant cells .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. Similar compounds have been shown to inhibit key enzymes, which could be explored further for therapeutic applications in metabolic disorders .
Study 1: Antimycobacterial Activity
A high-throughput screening study evaluated various compounds for their ability to inhibit Mycobacterium tuberculosis. Although this compound was not directly tested, structurally related compounds showed MIC values ranging from 6.3 to 23 µM against M. tuberculosis, indicating a potential avenue for further investigation into this compound's activity against mycobacterial infections .
Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of biaryl compounds revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The carbonyl functionality in this compound may enhance its ability to induce cell death in tumor cells through reactive oxygen species (ROS) generation or by interfering with cellular signaling pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The carbonyl group can participate in redox reactions leading to the formation of ROS, which are known to induce oxidative stress in cells.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular metabolism and signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C19H26O | Contains a carbonyl group; potential cytotoxicity |
| (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol | C17H32O | Lacks carbonyl; studied for antimicrobial activity |
| (trans,trans)-4-(n-octyl)-[1,1'-bi(cyclohexan)] | C20H34 | Longer alkyl chain; hydrophobic properties |
Q & A
Basic: What are the critical safety precautions for handling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in laboratory settings?
Answer:
- Skin/Eye Protection: Wear nitrile gloves and safety goggles due to reported skin irritation (H315) and eye irritation (H319) .
- Respiratory Protection: Use fume hoods or respirators to avoid inhalation of dust/particulates, as H335 indicates potential respiratory tract irritation .
- Contradictory Data: Note that some SDS sources classify hazards (e.g., skin/eye irritation), while others state "no data available" . Default to stricter precautions when discrepancies exist.
Basic: How should this compound be stored to ensure stability?
Answer:
- Conditions: Store sealed in a dry environment at room temperature (20–25°C) to prevent degradation .
- Incompatible Materials: Avoid contact with oxidizing agents, as hazardous decomposition (e.g., CO, CO₂) may occur .
- Container: Use airtight glass or chemically resistant plastic containers to minimize moisture absorption .
Advanced: How can researchers address discrepancies in hazard classification across SDS sources?
Answer:
- Cross-Referencing: Compare hazard data from multiple SDS (e.g., BLD Pharmatech vs. Aladdin Biochemical) .
- Precautionary Principle: Assume worst-case scenarios—implement skin/eye protection and ventilation even if some SDS lack data .
- Testing: Conduct small-scale hazard assessments (e.g., skin patch tests under controlled conditions) to verify irritancy.
Advanced: What synthetic methodologies optimize purity for this compound?
Answer:
- Reported Synthesis: A cobalt-catalyzed hydroamination route achieved 46% yield using column chromatography (petroleum ether/dichloromethane = 1:1) for purification .
- Improving Yield: Optimize catalyst loading (e.g., Co(II) vs. Co(III)), reaction temperature, or solvent polarity. Consider alternative purification methods like recrystallization from toluene, given its solubility .
Basic: What first-aid measures are required for accidental exposure?
Answer:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure: Flush with water for several minutes; remove contact lenses if present .
Advanced: Which analytical techniques validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy: Confirm stereochemistry (trans-configuration) and aryl/cyclohexyl group positioning .
- GC-MS/HPLC: Assess purity (>97% as reported) and detect byproducts from synthesis .
- Melting Point Analysis: Compare observed mp (123°C) to literature values to verify crystallinity .
Basic: What disposal protocols comply with environmental regulations?
Answer:
- Recycling: Prioritize recycling unused material into other processes if feasible .
- Incineration: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a facility with afterburners/scrubbers to neutralize hazardous byproducts (CO, CO₂) .
- Regulatory Compliance: Follow 40 CFR 261 guidelines (EPA) for hazardous waste disposal .
Advanced: How can reaction yields in cobalt-catalyzed applications be enhanced?
Answer:
- Catalyst Screening: Test alternative transition metals (e.g., Ru, Pd) or chiral ligands to improve enantioselectivity .
- Solvent Optimization: Replace dichloromethane with less polar solvents (e.g., THF) to reduce side reactions.
- Kinetic Studies: Monitor reaction progress via TLC/GC to identify bottlenecks (e.g., intermediate stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
